

H-Trp-OMe HCl chemical properties and stability

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: *H-Tpi-ome hcl*

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An In-depth Technical Guide to the Chemical Properties and Stability of H-Trp-OMe HCl

For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties and stability of L-Tryptophan methyl ester hydrochloride (H-Trp-OMe HCl) is paramount for its effective application in synthesis, formulation, and research. This essential amino acid derivative serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, including the phosphodiesterase type 5 inhibitor, tadalafil. This guide provides a comprehensive overview of the chemical properties and stability profile of H-Trp-OMe HCl, complete with detailed experimental protocols and visual representations of key processes.

Chemical and Physical Properties

H-Trp-OMe HCl is the hydrochloride salt of the methyl ester of L-tryptophan. It presents as a white to off-white microcrystalline powder.^[1] The presence of the hydrochloride salt enhances the compound's stability and solubility in aqueous media compared to its free base form.

Property	Value	Reference(s)
CAS Number	7524-52-9	[1]
Molecular Formula	C ₁₂ H ₁₄ N ₂ O ₂ ·HCl	[1]
Molecular Weight	254.71 g/mol	
Appearance	White to off-white microcrystalline powder	[1]
Melting Point	218-220 °C	
Optical Rotation	[α] ²⁰ /D +18° to +21° (c=5 in methanol)	

Solubility Profile

The solubility of H-Trp-OMe HCl has been determined in various solvents. It is soluble in water and methanol.[2] The solubility is influenced by temperature, generally increasing with a rise in temperature.

Solvent	Solubility (g/100g solvent) at 298.15 K (25 °C)
Water	~15.0 (for D-isomer)
Methanol	~5.0 (for D-isomer)
Dimethyl Sulfoxide (DMSO)	~5.0 (for D-isomer)

Note: Quantitative solubility data for the L-isomer is not readily available in the search results. The data for the D-isomer is provided as an estimate.[2]

Stability Profile

The stability of H-Trp-OMe HCl is a critical factor for its storage and handling. The molecule has several functional groups that are susceptible to degradation: the ester group, the indole ring, and the amino group.

Hydrolytic Stability: The ester functional group is prone to hydrolysis, which can be catalyzed by both acid and base, yielding L-tryptophan and methanol. The rate of hydrolysis is dependent on pH and temperature.

Oxidative Stability: The indole ring of the tryptophan moiety is susceptible to oxidation. Exposure to oxidizing agents or atmospheric oxygen, especially when catalyzed by light or metal ions, can lead to the formation of various degradation products, including kynurenine derivatives.[3]

Photostability: Tryptophan and its derivatives are known to be photosensitive. Exposure to UV light can lead to photodegradation, resulting in yellowing of solutions and the formation of complex degradation products.[3] It is recommended to protect H-Trp-OMe HCl from light.[1]

Thermal Stability: The compound is relatively stable at recommended storage temperatures. However, at elevated temperatures, thermal decomposition can occur, potentially leading to deamination, decarboxylation, and other degradation pathways. Hazardous decomposition products include oxides of carbon and nitrogen, and hydrogen chloride gas.[4]

Key Degradation Pathways

The primary degradation pathways for H-Trp-OMe HCl are hydrolysis of the methyl ester and oxidation of the indole ring.

Caption: Primary degradation pathways of H-Trp-OMe HCl.

Storage and Handling Recommendations

To ensure the integrity of H-Trp-OMe HCl, the following storage and handling guidelines are recommended:

- **Storage Temperature:** Store in a cool, dry place, with temperatures between 2°C and 8°C being ideal.[1][5]
- **Container:** Keep the container tightly sealed to prevent moisture uptake.[4]
- **Atmosphere:** For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).

- Light: Protect from direct light.[\[1\]](#)
- Incompatibilities: Avoid contact with strong oxidizing agents.[\[4\]](#)

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Static Gravimetric Method)

Objective: To determine the equilibrium solubility of H-Trp-OMe HCl in water at a specific temperature.

Materials:

- H-Trp-OMe HCl
- Distilled or deionized water
- Thermostatically controlled water bath or incubator
- Analytical balance
- Vials with screw caps
- Magnetic stirrer and stir bars
- Centrifuge
- Filtration apparatus (e.g., syringe filters, 0.45 μm)
- Drying oven

Methodology:

- Add an excess amount of H-Trp-OMe HCl to a series of vials.
- Add a known volume of water to each vial.

- Seal the vials and place them in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).
- Agitate the vials for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
- After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow undissolved solid to settle.
- Carefully withdraw a sample of the supernatant using a pre-warmed syringe and filter it through a 0.45 µm filter into a pre-weighed vial.
- Accurately weigh the vial containing the filtered solution.
- Evaporate the solvent to dryness in a drying oven at a suitable temperature (e.g., 60-70 °C) until a constant weight is achieved.
- Weigh the vial with the dried solute.
- Calculate the solubility as the mass of the dissolved H-Trp-OMe HCl per mass of the solvent.

Protocol 2: Forced Degradation Study

Objective: To investigate the degradation pathways of H-Trp-OMe HCl under various stress conditions as per ICH guidelines.

Caption: Workflow for a forced degradation study of H-Trp-OMe HCl.

Methodology:

- Acid Hydrolysis: Dissolve H-Trp-OMe HCl in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C. Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.
- Base Hydrolysis: Dissolve H-Trp-OMe HCl in 0.1 M NaOH to a final concentration of 1 mg/mL. Keep at room temperature. Withdraw and neutralize aliquots with 0.1 M HCl at specified intervals for analysis.

- **Oxidative Degradation:** Dissolve H-Trp-OMe HCl in a solution of 3% hydrogen peroxide to a final concentration of 1 mg/mL. Keep at room temperature and protected from light. Withdraw aliquots at various time points for analysis.
- **Thermal Degradation:** Place the solid H-Trp-OMe HCl powder in a thin layer in a petri dish and expose it to a dry heat of 80°C in an oven. Sample the powder at different time points, dissolve in a suitable solvent, and analyze.
- **Photolytic Degradation:** Expose a solution of H-Trp-OMe HCl (1 mg/mL in water) and the solid drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B). A control sample should be kept in the dark under the same conditions.

Protocol 3: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating H-Trp-OMe HCl from its potential degradation products.

Instrumentation:

- High-Performance Liquid Chromatograph with a UV detector or a Photodiode Array (PDA) detector.
- Data acquisition and processing software.

Chromatographic Conditions (Example):

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: Acetonitrile.
- Gradient Elution:
 - 0-5 min: 5% B
 - 5-20 min: 5% to 95% B

- 20-25 min: 95% B
- 25-26 min: 95% to 5% B
- 26-30 min: 5% B
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: 280 nm (for the indole chromophore).
- Injection Volume: 10 µL.

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness to ensure it is suitable for its intended purpose of stability testing.

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- To cite this document: BenchChem. [H-Trp-OMe HCl chemical properties and stability]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1626086#h-trp-ome-hcl-chemical-properties-and-stability\]](https://www.benchchem.com/product/b1626086#h-trp-ome-hcl-chemical-properties-and-stability)

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